Methyl 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylate

Description

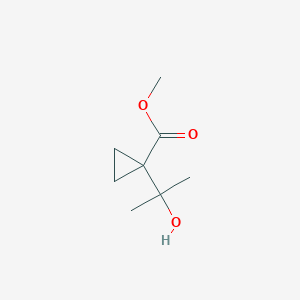

Methyl 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a methyl ester group and a tertiary alcohol (2-hydroxypropan-2-yl) substituent. Cyclopropane rings are valued in medicinal and synthetic chemistry for their inherent ring strain and conformational rigidity, which can mimic transition states or stabilize bioactive conformations.

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

methyl 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C8H14O3/c1-7(2,10)8(4-5-8)6(9)11-3/h10H,4-5H2,1-3H3 |

InChI Key |

GDPWPKKGKVHTBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1(CC1)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropanecarboxylic acid derivatives with appropriate alcohols under esterification conditions. One common method involves the use of cyclopropanecarboxylic acid and 2-hydroxypropan-2-yl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides or amines can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Methyl 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylate is an organic compound featuring a cyclopropane structure and a hydroxypropan-2-yl group, with the molecular formula . It is a methyl ester derivative of cyclopropanecarboxylic acid, possessing a cyclopropane ring that gives it unique chemical properties, making it valuable in both medicinal and synthetic chemistry.

Structural Analogues

Several compounds share structural similarities with this compound.

Mechanism of Action

The mechanism of action of Methyl 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The cyclopropane ring’s unique structural properties also contribute to its reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related cyclopropane carboxylates, emphasizing substituent effects on physicochemical properties, reactivity, and applications.

Table 1: Comparative Analysis of Methyl Cyclopropane-1-carboxylate Derivatives

Key Findings:

Substituent Effects on Solubility: The tertiary alcohol in the target compound improves water solubility compared to purely hydrophobic analogs (e.g., bromonaphthyl derivative). However, it is less polar than the cyano-substituted pyridinyl analog. Methoxyphenyl derivatives exhibit intermediate solubility due to aromatic ether groups.

Reactivity and Synthetic Utility :

- Boronate esters (e.g., ) enable cross-coupling reactions, whereas bromonaphthyl groups () facilitate halogen-metal exchange.

- Hydroxy groups (target compound, ) serve as sites for further functionalization (e.g., sulfonation, esterification).

Biological Relevance :

- Cyclopropane rings in Montelukast intermediates () demonstrate their role in stabilizing bioactive conformations. The target compound’s tertiary alcohol may enhance metabolic stability compared to primary alcohols (e.g., ).

Stereochemical Considerations :

- Chiral analogs like Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate () highlight the importance of stereochemistry in drug design, influencing binding affinity and pharmacokinetics.

Biological Activity

Methyl 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylate, also known by its CAS number 72349-94-1, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula: C11H20O3

Molecular Weight: 200.27 g/mol

IUPAC Name: this compound

CAS Number: 72349-94-1

The compound features a cyclopropane ring, which is significant in influencing its biological interactions. The presence of the hydroxyl group contributes to its solubility and reactivity, making it a candidate for various biological studies.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit strong antioxidant properties. For instance, studies have demonstrated that related compounds can scavenge free radicals effectively, thereby preventing oxidative stress-related cellular damage. The IC50 values for such activities are often reported in the nanomolar range, indicating high potency against free radicals like superoxide and hydroxyl radicals .

Cytoprotective Effects

The cytoprotective effects of this compound have been explored in various cellular models. Similar compounds have shown the ability to protect cells from xenobiotic-induced cytotoxicity by maintaining intracellular glutathione levels and inhibiting lipid peroxidation . This suggests that the compound may play a role in cellular defense mechanisms against oxidative stress.

The biological activity of this compound is likely mediated through several mechanisms:

- Free Radical Scavenging: The compound can neutralize reactive oxygen species (ROS), thereby reducing oxidative damage.

- Cellular Signaling Modulation: It may influence signaling pathways associated with cell survival and apoptosis, potentially leading to enhanced cell viability under stress conditions .

- Metal Chelation: Some studies suggest that similar compounds can chelate metal ions, further decreasing oxidative stress by preventing metal-catalyzed free radical generation .

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges superoxide and hydroxyl radicals | |

| Cytoprotective | Protects against xenobiotic toxicity | |

| Metal Chelation | Reduces oxidative stress |

Case Study: Cytoprotection in Hepatocytes

In a controlled study involving primary hepatocytes, this compound demonstrated significant protective effects against oxidative stress induced by toxic agents. The compound maintained higher levels of glutathione and reduced markers of lipid peroxidation compared to untreated controls. This suggests potential therapeutic applications in liver protection during drug-induced liver injury .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.